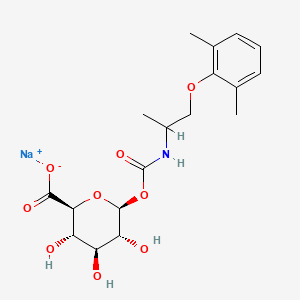

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt

Description

Overview of Mexiletine and Its Metabolic Fate

Mexiletine, chemically known as 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride, undergoes extensive biotransformation in the human body following oral administration. The drug demonstrates excellent bioavailability of approximately 90% and achieves peak plasma concentrations within 1 to 4 hours after oral dosing. The elimination half-life of mexiletine ranges from 10 to 12 hours in healthy individuals, with the compound displaying a large volume of distribution varying from 5 to 9 liters per kilogram body weight.

The metabolic fate of mexiletine is characterized by extensive hepatic transformation, with approximately 90% of the administered dose undergoing biotransformation in the liver. Only a small fraction, approximately 10%, is recovered unchanged in urine, highlighting the critical importance of metabolic pathways in mexiletine elimination. The drug undergoes stereoselective disposition due to extensive metabolism, with eleven distinct metabolites currently identified in human subjects. Among these metabolites, none possess significant pharmacological activity comparable to the parent compound, indicating that therapeutic efficacy derives primarily from mexiletine itself.

The primary metabolic pathways involve cytochrome P450-mediated transformations, specifically through CYP2D6 and CYP1A2 enzyme systems. These enzymatic processes contribute to the formation of various hydroxylated derivatives and subsequent conjugation products. The metabolic profile demonstrates considerable interindividual variation, particularly influenced by genetic polymorphisms in cytochrome P450 enzyme expression and activity.

Phase I and Phase II Metabolism of Mexiletine

Mexiletine metabolism proceeds through sequential phase I and phase II biotransformation reactions, creating a complex network of metabolic products. The phase I metabolism involves multiple pathways including aromatic and aliphatic hydroxylation, dealkylation, deamination, and N-oxidation reactions. The major phase I metabolites include p-hydroxymexiletine, hydroxymethyl-mexiletine, m-hydroxymexiletine, and N-hydroxymexiletine.

The formation of hydroxymethyl-mexiletine, p-hydroxymexiletine, and m-hydroxymexiletine is genetically determined and cosegregates with polymorphic debrisoquine 4-hydroxylase activity, which corresponds to cytochrome P450 2D6 function. In contrast, cytochrome P450 1A2 appears to be implicated in the N-oxidation of mexiletine, leading to N-hydroxymexiletine formation. These phase I metabolites retain varying degrees of pharmacological activity, with studies demonstrating that hydroxylated derivatives can block sodium channels in a voltage-dependent and use-dependent manner, although with significantly reduced potency compared to mexiletine.

Phase II metabolism involves conjugation reactions that further transform both mexiletine and its phase I metabolites. The predominant phase II pathway involves glucuronidation, catalyzed by UDP-glucuronosyltransferase enzymes. Several metabolites undergo conjugation with glucuronic acid, including the major metabolites p-hydroxymexiletine, hydroxymethyl-mexiletine, and N-hydroxymexiletine. Among the glucuronide derivatives, mexiletine N-Carbonyloxy β-D-Glucuronide represents the major conjugate directly derived from mexiletine.

The glucuronidation process significantly enhances the water solubility of mexiletine and its metabolites, facilitating their elimination through renal excretion. This conjugation reaction effectively inactivates the pharmacological properties of the parent compound, as demonstrated by studies showing that conjugation with glucuronic acid results in almost complete abolition of mexiletine's biological activity.

Historical Context of Mexiletine N-Carbonyloxy β-D-Glucuronide Identification

The identification and characterization of mexiletine N-Carbonyloxy β-D-Glucuronide emerged from systematic investigations into mexiletine metabolism during the late 20th century. Initial metabolic studies revealed the presence of an acid-labile conjugate in human urine that released mexiletine upon hydrolysis, suggesting the existence of a novel glucuronide metabolite. This observation prompted detailed analytical investigations to elucidate the structure and formation pathway of this metabolite.

The definitive structural characterization was achieved through sophisticated analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy. In the landmark study conducted by Senda and colleagues, researchers isolated and characterized the glucuronic acid conjugate from urine samples obtained from healthy volunteers following single oral doses of mexiletine. The mass spectral analysis revealed a molecular ion at m/z 398 in negative electrospray ionization mode, which was 44 mass units higher than the product generated through direct glucuronidation of mexiletine.

The presence of a carbonyloxy moiety was confirmed through specific chemical reactions and mass spectral fragmentation patterns. When the metabolite underwent hydrolysis with aqueous sodium hydroxide at room temperature, mexiletine was released, while treatment with methanolic sodium hydroxide solution yielded the N-methoxycarbonyl derivative of mexiletine. These chemical transformations provided definitive evidence for the N-carbonyloxy β-D-glucuronic acid conjugate structure.

Nuclear magnetic resonance spectroscopy studies confirmed the structure as a hydroxylamine glucuronide with an N-O-C linkage, demonstrating that the glycoside moiety existed in the β configuration. This structural determination represented a significant advancement in understanding mexiletine metabolism and identified a previously unrecognized pathway for drug conjugation.

Significance in Pharmacokinetic Research

The identification and characterization of mexiletine N-Carbonyloxy β-D-Glucuronide has profound implications for pharmacokinetic research and clinical drug monitoring. This metabolite represents a major pathway in mexiletine disposition, contributing significantly to the overall elimination profile of the drug. Understanding the formation and excretion of this glucuronide conjugate provides critical insights into mexiletine clearance mechanisms and potential sources of pharmacokinetic variability.

The metabolite serves as an important biomarker for mexiletine metabolism and can be utilized in pharmacokinetic studies to assess drug disposition patterns. Enantioselective analytical methods have been developed for the determination of N-hydroxymexiletine glucuronide in plasma, enabling detailed pharmacokinetic investigations. These analytical capabilities have facilitated studies in patients with various cardiac conditions, providing valuable data on mexiletine metabolism in disease states.

The formation of mexiletine N-Carbonyloxy β-D-Glucuronide also has implications for drug-drug interactions and genetic polymorphisms affecting drug metabolism. Since glucuronidation represents a major elimination pathway, factors that influence UDP-glucuronosyltransferase activity could potentially affect mexiletine clearance. Additionally, the stereoselective nature of mexiletine metabolism extends to the formation of glucuronide conjugates, with research demonstrating differential formation rates for R- and S-enantiomers.

The metabolite's role in drug elimination has clinical significance for therapeutic drug monitoring and dose optimization strategies. Since mexiletine exhibits a therapeutic range of approximately 0.5 to 2.0 micrograms per milliliter, understanding the contribution of glucuronide formation to overall clearance helps predict plasma concentrations and dosing requirements. This knowledge is particularly valuable in patients with altered glucuronidation capacity due to genetic factors, disease states, or concomitant medications.

Research into mexiletine N-Carbonyloxy β-D-Glucuronide has also contributed to broader understanding of phase II metabolism and glucuronidation processes. The compound serves as a model system for investigating UDP-glucuronosyltransferase-mediated drug conjugation and the factors that influence these biotransformation reactions. This research has implications extending beyond mexiletine to other pharmaceutical compounds that undergo similar metabolic pathways.

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1/t10?,11-,12-,13+,15-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJJSRPFAUQEMM-BCTACURGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NNaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858122 | |

| Record name | Sodium 1-O-{[1-(2,6-dimethylphenoxy)propan-2-yl]carbamoyl}-beta-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915202-34-5 | |

| Record name | Sodium 1-O-{[1-(2,6-dimethylphenoxy)propan-2-yl]carbamoyl}-beta-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mass Spectrometric Characterization

The structure of the metabolite was validated using electrospray ionization mass spectrometry (ESI-MS). In negative-ion mode, the [M–H]– ion was observed at m/z 398, 44 mass units higher than the direct glucuronidation product of mexiletine. Positive-ion mode analysis revealed a quasimolecular ion [M+NH4]+ at m/z 417, with product ions at m/z 224, 180, and 58 upon collision-induced dissociation. These findings confirmed the incorporation of a glucuronic acid moiety and a carbonyloxy group into the mexiletine structure.

Table 1: Key Mass Spectrometry Data for Mexiletine N-Carbonyloxy β-D-Glucuronide

| Ion Mode | Observed m/z | Fragmentation Ions | Structural Inference |

|---|---|---|---|

| Negative ([M–H]–) | 398 | – | Glucuronic acid conjugate |

| Positive ([M+NH4]+) | 417 | 224, 180, 58 | Carbonyloxy moiety presence |

Convergent Synthesis Approach

A more streamlined synthetic route was later developed to produce the sodium salt form of the metabolite. This method avoids the need for biological isolation, enabling larger-scale production. The convergent synthesis involves coupling mexiletine with a protected glucuronic acid derivative, followed by deprotection and salt formation.

Reaction Conditions and Optimization

The synthesis begins with the reaction of mexiletine’s primary amine group with a carbonyloxy-activated glucuronic acid intermediate. Key steps include:

-

Activation of Glucuronic Acid : The hydroxyl groups of β-D-glucuronic acid are protected using acetyl or benzyl groups to prevent undesired side reactions.

-

Coupling Reaction : The activated glucuronic acid is reacted with mexiletine in the presence of a carbodiimide coupling agent, facilitating the formation of the N-carbonyloxy bond.

-

Deprotection and Salt Formation : The protecting groups are removed under mild alkaline conditions, and the resulting acid is neutralized with sodium hydroxide to yield the sodium salt.

Table 2: Synthetic Parameters for Convergent Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | Acetic anhydride, pyridine, 0°C | 85 | 90 |

| Coupling | DCC, DMAP, dichloromethane, room temperature | 65 | 88 |

| Deprotection | 0.1 M NaOH, methanol, 25°C | 78 | 95 |

| Salt Formation | NaOH (aq), ethanol, 4°C | 92 | 99 |

This method achieves a moderate overall yield of 35–40%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).

Analytical Validation and Reference Standards

The sodium salt form is critical for ensuring stability and solubility in analytical applications. Commercial suppliers provide the compound with stringent purity specifications, typically ≥95%, as verified by nuclear magnetic resonance (NMR) and mass spectrometry.

Characterization Techniques

-

NMR Spectroscopy :

-

Chiral Purity Assessment : Capillary electrophoresis with highly sulfated γ-cyclodextrin as a chiral selector confirmed the absence of enantiomeric impurities.

Comparative Analysis of Synthesis Routes

The hydrolysis-based method, while effective for metabolite identification, is limited by low yields and reliance on biological samples. In contrast, the convergent chemical synthesis offers scalability and reproducibility, making it the preferred approach for industrial applications. However, further optimization is needed to improve coupling efficiency and reduce the use of hazardous reagents like carbodiimides.

Chemical Reactions Analysis

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a biochemical reagent in various chemical reactions and studies.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the development of new biochemical assays and diagnostic tools .

Mechanism of Action

The mechanism of action of Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of certain enzymes and proteins, which can influence various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt with structurally related glucuronide conjugates:

Key Differences in Metabolic Pathways

- Mexiletine Conjugate : Forms via a rare N-carbonyloxy glucuronidation pathway, releasing the parent drug under mild alkaline conditions. This contrasts with typical O-glucuronides (e.g., morphine-3-glucuronide), which are more stable .

- Miglustat Conjugate : Represents a conventional O-glucuronide, used as a standard in studies of glycosidase inhibition and lysosomal storage disorders .

Analytical Challenges

The identification of Mexiletine N-Carbonyloxy β-D-Glucuronide required advanced MS/MS techniques due to its unusual fragmentation pattern. In contrast, Miglustat O-glucuronide’s characterization relies on established protocols for O-linked conjugates .

Research Findings and Implications

Mexiletine Metabolite Discovery

- Urinary Excretion: Detected in healthy volunteers post-dose, suggesting it is a minor but pharmacologically relevant metabolite .

Comparative Pharmacokinetics

While Miglustat O-glucuronide is a well-characterized reference compound, the mexiletine conjugate’s pharmacokinetic profile (e.g., clearance, bioavailability) remains understudied. Further research is needed to assess its role in drug-drug interactions or toxicity.

Biological Activity

Mexiletine N-carbonyloxy β-D-glucuronide sodium salt is a significant metabolite of mexiletine, an antiarrhythmic drug primarily used for treating ventricular arrhythmias. Understanding its biological activity is crucial for elucidating the pharmacokinetics and pharmacodynamics of mexiletine and its metabolites.

- Molecular Formula : C₁₈H₂₄N₁O₉·Na

- Molecular Weight : Approximately 421.37 g/mol

This compound is formed through the conjugation of mexiletine with glucuronic acid, enhancing its solubility and facilitating excretion from the body.

Biological Activity Overview

Mexiletine N-carbonyloxy β-D-glucuronide sodium salt exhibits significantly reduced pharmacological activity compared to its parent compound, mexiletine. Studies indicate that while mexiletine effectively blocks sodium channels in a use-dependent manner, this metabolite shows almost complete abolition of such activity due to its conjugated form .

Pharmacological Activity Comparison

| Compound | Type | Pharmacological Activity | Unique Features |

|---|---|---|---|

| Mexiletine | Parent | Strong antiarrhythmic effect | Use-dependent sodium channel blocker |

| Mexiletine N-carbonyloxy β-D-glucuronide sodium salt | Metabolite | Minimal activity | Facilitates excretion |

| Hydroxymethyl-mexiletine | Phase I | Reduced activity | Greater use-dependence at higher frequencies |

| N-hydroxy-mexiletine | Phase I | Some activity | Less effective than mexiletine |

| P-hydroxy-mexiletine | Phase I | Some activity | Retains some channel-blocking ability |

The unique aspect of Mexiletine N-carbonyloxy β-D-glucuronide sodium salt lies in its role as a metabolite that enhances drug clearance while having negligible direct pharmacological effects compared to its parent compound and other metabolites.

Research has shown that the conjugation of mexiletine with glucuronic acid results in a significant loss of sodium channel blocking ability. In experiments evaluating the effects on sodium currents () in frog skeletal muscle fibers, it was found that conjugated metabolites like Mexiletine N-carbonyloxy β-D-glucuronide had almost no effect on these currents, contrasting sharply with the action of the parent compound .

Case Studies and Research Findings

- Isolation and Characterization : A study aimed at isolating a glucuronic acid conjugate of mexiletine demonstrated that upon acid hydrolysis, mexiletine was released from urine samples obtained after administering a single oral dose of mexiletine . This finding underscores the metabolic pathway involving Mexiletine N-carbonyloxy β-D-glucuronide.

- Pharmacodynamic Properties : Another study evaluated various metabolites' contributions to the clinical activity of mexiletine. It was concluded that although phase I metabolites (like p-hydroxy-mexiletine) exhibited some activity, phase II metabolites such as Mexiletine N-carbonyloxy β-D-glucuronide showed negligible pharmacological effects .

- Synthesis and Characterization : Research detailing the synthesis of Mexiletine N-carbonyloxy β-D-glucuronide highlighted its structural characteristics and confirmed its identity through mass spectrometry and chemical reactions .

Q & A

Basic: What experimental strategies are recommended for synthesizing Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt?

Methodological Answer:

The synthesis of glucuronide conjugates like Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt typically involves enzymatic or chemical conjugation. A common approach is the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes in vitro for regioselective glucuronidation, followed by purification via reversed-phase HPLC . For chemical synthesis, alkaline conditions (e.g., NaOH) with acylating agents (e.g., lauroyl chloride analogs) can facilitate the conjugation of the glucuronic acid moiety to the parent compound, as demonstrated in similar glucuronide syntheses . Post-synthesis, sodium salt formation is achieved through ion-exchange chromatography. Structural validation requires tandem techniques such as NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Basic: How should researchers characterize the purity and stability of this compound under varying storage conditions?

Methodological Answer:

Purity assessment should combine chromatographic (e.g., HPLC with HP-5 columns and UV/FLD detection) and spectroscopic methods (e.g., NMR integration for impurity quantification) . Stability studies require accelerated degradation testing:

- Thermal stability: Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via LC-MS.

- pH stability: Test in buffers (pH 2–9) at 37°C, analyzing hydrolytic products (e.g., free Mexiletine) .

- Light sensitivity: Expose to UV/visible light and compare degradation kinetics against dark controls.

Data interpretation should follow ICH guidelines, using Arrhenius plots to predict shelf-life .

Advanced: How can researchers resolve contradictions in metabolic flux data when studying this compound’s in vitro vs. in vivo glucuronidation rates?

Methodological Answer:

Discrepancies often arise from differences in UGT isoform expression (e.g., hepatic vs. intestinal enzymes) or cofactor availability (e.g., UDP-glucuronic acid depletion in vitro). To address this:

- Step 1: Perform isoform-specific UGT assays (e.g., recombinant UGT1A1/1A9) to identify dominant metabolic pathways .

- Step 2: Compare kinetic parameters (Km, Vmax) across tissue microsomes and adjust for protein binding using equilibrium dialysis.

- Step 3: Validate in vivo relevance via LC-MS/MS plasma profiling in preclinical models, correlating glucuronide-to-parent ratios with enzyme expression data .

Advanced: What analytical approaches are critical for distinguishing isomeric impurities in synthetic batches of this glucuronide?

Methodological Answer:

Glucuronide isomers (α/β anomers or positional isomers) require orthogonal separation and detection:

- Chromatography: Use chiral columns (e.g., Chiralpak IG-U) with gradient elution (acetonitrile/ammonium acetate) to resolve α- and β-anomers .

- Spectroscopy: ¹H-NMR coupling constants (J-values) between anomeric protons and adjacent carbons (e.g., J = 3–4 Hz for β-D-glucuronides vs. 7–8 Hz for α) confirm stereochemistry .

- MS/MS: Fragment ions (e.g., m/z 175 for glucuronic acid) combined with collision-induced dissociation (CID) profiles differentiate positional isomers .

Advanced: How should researchers design assays to evaluate the compound’s interaction with serum albumin or metabolic enzymes?

Methodological Answer:

- Serum binding: Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (Kd). Prepare albumin solutions (0.1–5% w/v) in PBS, incubate with the compound (1–100 µM), and fit data to a Langmuir isotherm .

- Enzyme inhibition: Conduct time-dependent inhibition (TDI) assays with human liver microsomes. Pre-incubate the compound (1–100 µM) with NADPH, then add probe substrates (e.g., midazolam for CYP3A4). Calculate IC50 shifts to identify mechanism-based inhibition .

Basic: What are the best practices for reporting synthetic yields and analytical data in publications?

Methodological Answer:

- Yield calculation: Report isolated yields (mass-based) and purity-adjusted yields (e.g., HPLC area%).

- Analytical data: Include chromatograms (HPLC/LC-MS) with retention times, spectral data (NMR chemical shifts, HRMS m/z), and purity thresholds (e.g., ≥95% by HPLC) .

- Reproducibility: Detail batch-to-batch variability (n ≥ 3) and statistical methods (e.g., RSD for yields).

Advanced: How can computational modeling predict the compound’s solubility and membrane permeability for pharmacokinetic studies?

Methodological Answer:

- Solubility: Use COSMO-RS or Abraham solvation parameters to estimate logS in biorelevant media (FaSSIF/FeSSIF). Validate with shake-flask experiments .

- Permeability: Apply molecular dynamics (MD) simulations (e.g., CHARMM force field) to model passive diffusion across lipid bilayers. Compare predictions to Caco-2 cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.